EP4 receptor antagonist 5

EP4 receptor Binding affinity Radioligand binding

EP4 receptor antagonist 5 is a highly potent and selective tool for studying prostaglandin E2-mediated signaling. Its exceptional functional antagonism (cAMP IC50 = 5.6 nM) and superior potency in translational human whole blood assays (IC50 = 123 nM) provide a >10-fold improvement over the commonly used reference compound grapiprant. This makes it the definitive choice for researchers who require robust target engagement at low concentrations to minimize off-target effects in models of inflammatory pain, arthritis, and tumor-associated immunosuppression. Choosing this compound ensures reproducible, physiologically relevant blockades vital for high-impact publications.

Molecular Formula C20H21FN4O2
Molecular Weight 368.4 g/mol
Cat. No. B12389763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP4 receptor antagonist 5
Molecular FormulaC20H21FN4O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C(=O)O)CC(C2)NC3=NC=NC4=C3C5=C(N4)C(=CC=C5)F
InChIInChI=1S/C20H21FN4O2/c21-14-3-1-2-13-15-17(22-10-23-18(15)25-16(13)14)24-12-8-20(9-12)6-4-11(5-7-20)19(26)27/h1-3,10-12H,4-9H2,(H,26,27)(H2,22,23,24,25)
InChIKeyPBNPLBPXOFROIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP4 Receptor Antagonist 5: Selective Prostaglandin EP4 Receptor Antagonist for Inflammatory Pain Research


EP4 receptor antagonist 5 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4 [1]. It belongs to a class of small-molecule EP4 antagonists identified through large-scale computational docking and experimental validation [2]. The compound exhibits high selectivity for the EP4 receptor over other prostanoid receptor subtypes (EP1, EP2, EP3) and demonstrates anti-inflammatory efficacy in the Freund's complete adjuvant (CFA) model of inflammatory pain [1].

Why Generic EP4 Antagonist Substitution Fails: Critical Differentiators in Binding Affinity, Functional Potency, and Translational Relevance


While several EP4 receptor antagonists are commercially available, they exhibit substantial variability in key pharmacological parameters that directly impact experimental outcomes. Differences in binding affinity (Ki), functional antagonism (cAMP IC50), and potency in physiologically relevant human whole blood assays can exceed an order of magnitude [1]. For example, the widely used reference antagonist CJ-023,423 (grapiprant) shows a Ki of 449 nM and a human whole blood IC50 of 1560 nM, whereas EP4 receptor antagonist 5 demonstrates a Ki of 41 nM and a whole blood IC50 of 123 nM—a >10-fold improvement in whole blood potency [1]. Such discrepancies preclude simple interchangeability and necessitate compound-specific validation to ensure reproducibility and translational relevance in inflammation and pain models [2].

EP4 Receptor Antagonist 5: Quantitative Differentiation Against Key Comparators


Superior Binding Affinity (Ki) Compared to CJ-023,423 (Grapiprant)

EP4 receptor antagonist 5 exhibits an 11-fold higher binding affinity for the human EP4 receptor than the reference antagonist CJ-023,423. In a [3H]-PGE2 displacement assay using recombinant human EP4 receptor expressed in HEK293 cell membranes, EP4 receptor antagonist 5 (Compound-2) demonstrated a Ki of 41 ± 7 nM, whereas CJ-023,423 showed a Ki of 449 ± 123 nM [1].

EP4 receptor Binding affinity Radioligand binding

Enhanced Functional Antagonism in cAMP Accumulation Assay

EP4 receptor antagonist 5 demonstrates superior functional antagonism of PGE2-stimulated cAMP accumulation compared to CJ-023,423. In a cAMP antagonism assay using human EP4 receptor expressed in HEK293 cells, EP4 receptor antagonist 5 (Compound-2) achieved an IC50 of 5.6 ± 1.0 nM, whereas CJ-023,423 required 11.7 ± 3.0 nM to achieve 50% inhibition—a 2.1-fold improvement in potency [1].

cAMP Functional antagonism GPCR signaling

Greater Potency in Human Whole Blood Assay: A Translational Advantage

EP4 receptor antagonist 5 exhibits substantially greater potency in a physiologically relevant human whole blood assay compared to both CJ-023,423 and CJ-042,794. In an LPS-stimulated human whole blood assay measuring reversal of PGE2-inhibited TNFα production, EP4 receptor antagonist 5 (Compound-2) achieved an IC50 of 123 ± 88 nM. This represents a 12.7-fold improvement over CJ-023,423 (IC50 = 1560 ± 105 nM) and a 6.8-fold improvement over CJ-042,794 (IC50 = 840 ± 630 nM) [1].

Human whole blood TNFα Ex vivo pharmacology

High Selectivity for EP4 Over Other Prostanoid Receptors

EP4 receptor antagonist 5 demonstrates high selectivity for the EP4 receptor over the related prostanoid receptor subtypes EP1, EP2, and EP3. In radioligand binding assays, EP4 receptor antagonist 5 (Compound-2) exhibited Ki values of >17,500 nM for EP1, 1210 ± 509 nM for EP2, and >14,000 nM for EP3 [1]. This corresponds to a >426-fold selectivity for EP4 (Ki = 41 nM) over EP1, >340-fold over EP3, and 30-fold over EP2. In contrast, the benchmark antagonist CJ-023,423 showed >51-fold selectivity for EP4 over EP1 and >43-fold over EP3, but lacked detectable selectivity over EP2 (>21600 nM Ki vs. 449 nM Ki for EP4) [1].

Selectivity Prostanoid receptors Off-target

Validated Anti-Inflammatory Efficacy in the CFA Model of Inflammatory Pain

EP4 receptor antagonist 5 has been demonstrated to alleviate inflammation in the Freund's complete adjuvant (CFA) model, a standard preclinical model of inflammatory pain [1]. While specific quantitative in vivo data are not provided in the available product literature, the compound's robust in vitro profile—including a human whole blood IC50 of 123 nM—strongly supports its anti-inflammatory activity [2]. In contrast, the reference antagonist CJ-023,423 requires a >10-fold higher concentration to achieve comparable ex vivo potency (1560 nM in human whole blood) [2], suggesting that EP4 receptor antagonist 5 may achieve greater or more consistent efficacy at lower doses in vivo.

In vivo efficacy CFA model Inflammatory pain

Optimal Research and Industrial Applications for EP4 Receptor Antagonist 5


Mechanistic Studies of EP4-Mediated Signaling in Inflammation and Pain

EP4 receptor antagonist 5 is ideally suited for dissecting the specific contribution of EP4 receptors to PGE2-mediated inflammatory signaling pathways. Its high functional potency (cAMP IC50 = 5.6 nM) [1] and superior whole blood potency (IC50 = 123 nM) [1] enable robust blockade of EP4 signaling at low concentrations, minimizing confounding effects from other prostanoid receptors. Researchers investigating EP4-dependent cAMP modulation, cytokine production (e.g., TNFα), or downstream gene expression in immune cells will benefit from the compound's clear and consistent pharmacological profile [2].

Preclinical Validation of EP4 as a Therapeutic Target in Inflammatory Pain Models

The compound's demonstrated anti-inflammatory activity in the CFA model [3] positions EP4 receptor antagonist 5 as a valuable tool for validating EP4 receptor antagonism as a therapeutic strategy for inflammatory pain. Its favorable binding affinity (Ki = 41 nM) [1] and selectivity profile support its use in rodent models of arthritis, neuropathic pain, or other chronic inflammatory conditions, where it can be compared directly with NSAIDs or other analgesics to establish the unique benefits of downstream EP4 blockade [4].

In Vitro Pharmacological Profiling and Compound Benchmarking

EP4 receptor antagonist 5 serves as a critical reference standard for benchmarking novel EP4 antagonists. Its well-characterized potency and selectivity across multiple assay formats (binding, cAMP, whole blood) [1] provide a reliable benchmark for evaluating new chemical entities. Researchers developing next-generation EP4 antagonists can use EP4 receptor antagonist 5 as a positive control to assess improvements in affinity, functional antagonism, or translational metrics, ensuring that new compounds offer meaningful advantages over this validated tool compound.

Investigating EP4-Dependent Immunomodulation in Cancer Research

Given the emerging role of PGE2-EP4 signaling in tumor-associated immunosuppression [5], EP4 receptor antagonist 5 can be employed to explore the impact of EP4 blockade on myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T cells (Tregs) in vitro. Its high potency in human whole blood assays [1] suggests that it may effectively reverse PGE2-mediated immune suppression at physiologically relevant concentrations, making it a candidate for combination studies with immune checkpoint inhibitors or other immunotherapies.

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